molecular formula C15H16N6O2S2 B2549369 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide CAS No. 329921-17-7

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide

Cat. No.: B2549369
CAS No.: 329921-17-7
M. Wt: 376.45
InChI Key: GIWWICXKOBQTHD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₈N₆O₂S₂ Molecular Weight: 390.48 g/mol CAS No.: 453555-03-8

This compound features a 5-amino-1,3,4-thiadiazole core linked via a sulfanyl group to an acetamide moiety. The acetamide is further substituted with a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-9-12(17-11(22)8-24-15-19-18-14(16)25-15)13(23)21(20(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,16,18)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWICXKOBQTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide is a novel derivative that combines the pharmacological properties of both thiadiazole and pyrazole scaffolds. This article delves into its biological activity, synthesizing findings from various research studies to present a comprehensive overview.

The molecular formula of the compound is C16H18N6O2S2C_{16}H_{18}N_{6}O_{2}S_{2} with a molecular weight of approximately 390.48 g/mol. The compound features a thiadiazole ring known for its diverse biological activities, including antimicrobial and antiparasitic properties.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to our target compound show effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity can be attributed to the structural characteristics of the thiadiazole ring which enhances interaction with microbial targets.

Antiparasitic Activity

One of the most notable biological activities of compounds containing the thiadiazole scaffold is their antiparasitic effects. A study focused on trypanocidal activity revealed that derivatives similar to our compound exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, certain derivatives demonstrated an IC50 value as low as 21.71±2.94μM21.71\pm 2.94\mu M, indicating strong efficacy in reducing parasite load in cellular models .

Table 1: Antiparasitic Activity of Thiadiazole Derivatives

CompoundIC50 (µM)Effectiveness
1c21.71High
1l53.03Moderate
2kNot specifiedHigh

Cytotoxicity

The cytotoxic effects of the compound were assessed using mammalian cell lines. The results indicated low toxicity levels across a range of concentrations (up to 500 µM), with all derivatives showing CC50 values greater than this threshold . This suggests a favorable safety profile for potential therapeutic applications.

The biological activities of This compound are believed to stem from its ability to inhibit key enzymes or disrupt critical metabolic pathways in target organisms. For instance, its interaction with cellular membranes and enzymes involved in metabolic processes may lead to increased permeability and subsequent cell death in pathogens .

Case Studies

Several case studies have highlighted the potential applications of thiadiazole derivatives in treating infectious diseases:

  • Study on Trypanosomiasis : A study evaluated various thiadiazole derivatives for their ability to reduce parasite load in infected cardiac microtissues. Results showed that specific derivatives led to a significant reduction in infection levels and improved cellular viability compared to controls .
  • Antimicrobial Efficacy : Another study assessed the antibacterial properties of related compounds against multi-drug resistant strains, demonstrating significant inhibition comparable to standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico studies using molecular docking have suggested that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma .

Anticancer Potential

Preliminary studies have explored the compound's cytotoxic effects on various cancer cell lines. The presence of both thiadiazole and pyrazole rings is believed to contribute to its ability to induce apoptosis in cancer cells. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo .

Synthesis and Characterization

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antibacterial Activity

In a study published in Molecules, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

A computational study assessed the binding affinity of the compound to 5-lipoxygenase using molecular docking simulations. The results showed promising interactions that suggest it could serve as a lead compound for developing new anti-inflammatory drugs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in the thiadiazole ring acts as a nucleophilic site, enabling alkylation or acylation under basic conditions.

Key Reactions

Reagent/ConditionsProductYieldCharacterization MethodsSource
2-Chloroacetamide derivatives, KOHAlkylated derivatives (e.g., N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide)74%1H^1H/13C^{13}C NMR, LC–MS
Ethanol, KI (catalyst)Selective alkylation of the exocyclic sulfur atom68–81%TLC, 1H^1H NMR

Mechanism : The sulfanyl group undergoes deprotonation in the presence of KOH to form a thiolate anion, which reacts with electrophiles (e.g., alkyl halides) via an SN_N2 mechanism .

Acylation of the Amino Group

The 5-amino group on the thiadiazole ring participates in acylation reactions, forming amide-linked derivatives.

Key Reactions

Reagent/ConditionsProductYieldCharacterization MethodsSource
Dichloroacetyl chloride, dioxaneN-Acylated derivatives (e.g., dichloroacetyl-substituted thiadiazole)90%1H^1H/13C^{13}C NMR, LC–MS

Mechanism : The amino group reacts with acyl chlorides in the presence of triethylamine, forming stable amide bonds .

Condensation Reactions

The amino group may engage in Schiff base formation with aldehydes or ketones.

Hypothetical Pathway :

Thiadiazole-NH2+RCHOThiadiazole-N=CH-R+H2O\text{Thiadiazole-NH}_2 + \text{RCHO} \rightarrow \text{Thiadiazole-N=CH-R} + \text{H}_2\text{O}

While not explicitly documented for this compound, analogous thiadiazole-amino derivatives are known to form Schiff bases under mild acidic/basic conditions .

Electrophilic Substitution on the Thiadiazole Ring

The electron-rich thiadiazole ring may undergo electrophilic substitution, though direct evidence is limited.

Potential Reactions :

  • Nitration : Introduction of nitro groups at C-4 or C-5 positions.

  • Sulfonation : Formation of sulfonic acid derivatives.

Hydrolysis of the Acetamide Group

The acetamide group in the pyrazole moiety can hydrolyze under acidic or basic conditions.

Hypothetical Pathway :

Acetamide+H2O (acid/base)Carboxylic Acid+NH3/Amine\text{Acetamide} + \text{H}_2\text{O (acid/base)} \rightarrow \text{Carboxylic Acid} + \text{NH}_3/\text{Amine}

This reactivity is inferred from the general behavior of acetamide derivatives .

Complexation with Metal Ions

The sulfur and nitrogen atoms in the thiadiazole and pyrazole rings may act as ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), forming coordination complexes.

Example :

Compound+CuSO4Cu(II)-Thiadiazole Complex\text{Compound} + \text{CuSO}_4 \rightarrow \text{Cu(II)-Thiadiazole Complex}

Such complexes are often characterized by UV-Vis and ESR spectroscopy .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide

Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
Key Differences :

  • Substituent : A 2,4-dichlorophenyl group replaces the thiadiazole-sulfanyl moiety.
  • Electronic Effects : The electron-withdrawing Cl groups increase lipophilicity (logP ≈ 3.5 vs. ~2.8 for the target compound).
  • Crystal Packing : Forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, similar to the target compound’s expected behavior .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

Molecular Formula : C₂₀H₂₁N₃O₂S
Key Differences :

  • Substituent : A 4-(methylsulfanyl)phenyl group replaces the thiadiazole-sulfanyl unit.
  • Solubility: The methylsulfanyl group enhances lipophilicity but reduces aqueous solubility compared to the amino-thiadiazole group.
  • Crystallography : Exhibits a dihedral angle of 85.2° between the pyrazole and phenyl rings, contrasting with the target compound’s steric constraints from the thiadiazole .

5-Amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide Analog)

Molecular Formula : C₄H₆N₄O₂S₂
Key Differences :

  • Core Structure: Lacks the acetamide-pyrazolyl chain but retains the 5-amino-thiadiazole motif.
  • Pharmacology: A known carbonic anhydrase inhibitor; the target compound’s acetamide linkage may redirect biological activity toward non-enzymatic targets .

Comparative Data Table

Compound Core Structure Substituents logP* Hydrogen Bonding Pharmacological Notes
Target Compound 5-Amino-thiadiazole-sulfanyl Pyrazolyl-acetamide ~2.8 N–H⋯O, S⋯S Potential antimicrobial
2,4-Dichlorophenyl Analog Dichlorophenyl Pyrazolyl-acetamide ~3.5 R₂²(10) dimers Structural benzylpenicillin mimic
4-(Methylsulfanyl)phenyl Analog Methylsulfanyl-phenyl Pyrazolyl-acetamide ~3.2 N–H⋯O Enhanced lipophilicity
Acetazolamide 5-Amino-thiadiazole-sulfonamide None ~0.5 N–H⋯O, S=O⋯H Carbonic anhydrase inhibition

*logP estimated via fragment-based methods.

Research Implications

The target compound’s unique combination of amino-thiadiazole and pyrazolyl-acetamide groups positions it as a candidate for:

  • Antimicrobial Studies : Leveraging structural parallels to penicillin analogs .
  • Coordination Chemistry : The acetamide’s carbonyl and thiadiazole’s N/S atoms may act as ligands for metal complexes .
  • Crystallography : Comparative analysis of hydrogen-bonding patterns (e.g., R₂²(10) vs. other motifs ).

Preparation Methods

Cyclization of Thiosemicarbazides

The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. As demonstrated in the synthesis of 5-amino-1,3,4-thiadiazol-2-sulphonamides, thiosemicarbazide intermediates undergo acid-catalyzed cyclization. For the target thiol derivative:

  • Reaction Conditions :
    • Thiosemicarbazide (1 eq) is treated with concentrated sulfuric acid under reflux (100–120°C, 4–6 hours).
    • Yields: 70–85% after recrystallization from ethanol.

Alternative Route via Benzoylation and Hydrolysis

A patent method for related thiadiazoles involves benzoylation followed by hydrolysis:

  • Benzoylation : Acetazolamide reacts with substituted benzoyl chlorides in anhydrous dichloromethane.
  • Hydrolysis : The benzoylated product is hydrolyzed using NaOH (10%) at 60°C to yield the thiol derivative.

Synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-bromoacetamide

Preparation of 4-Aminoantipyrine Intermediate

4-Aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) is synthesized via acetylation of 4-aminoantipyrine with acetic anhydride, as described in co-crystallization studies.

Bromoacetylation of 4-Aminoantipyrine

Reacting 4-aminoantipyrine with bromoacetyl bromide in dichloromethane at 0–5°C yields the bromoacetamide derivative:

  • Molar Ratio : 1:1.2 (4-aminoantipyrine:bromoacetyl bromide)
  • Reaction Time : 2 hours under nitrogen.
  • Yield : 88–92% after precipitation in ice-water.

Coupling of Thiadiazole Thiol and Bromoacetamide

Nucleophilic Substitution

The thiol group attacks the α-carbon of the bromoacetamide in a base-mediated reaction:

  • Conditions :
    • Solvent : Dry DMF or acetonitrile
    • Base : Triethylamine (2 eq)
    • Temperature : 50–60°C, 6–8 hours.
  • Workup : The product is isolated via vacuum filtration and washed with cold methanol.

Optimization of Coupling Efficiency

  • Molar Ratio : A 1:1.1 ratio (bromoacetamide:thiadiazole thiol) minimizes side reactions.
  • Catalyst Screening : Use of KI (10 mol%) enhances reaction rate by facilitating bromide displacement.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol/water (3:1) yields crystalline product (purity >95%).
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves any unreacted starting materials.

Spectroscopic Validation

  • FT-IR : Key peaks include N–H stretch (3,300 cm⁻¹), C=O (1,680 cm⁻¹), and C–S (680 cm⁻¹).
  • ¹H NMR : Pyrazolone methyl groups at δ 2.1–2.3 ppm; thiadiazole NH₂ at δ 5.8 ppm.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Purity (%) Source
Thiadiazole synthesis H₂SO₄ reflux, 6h 78 92
Bromoacetylation DCM, 0–5°C, 2h 90 95
Coupling reaction DMF, Et₃N, 60°C, 8h 82 94
Alternative coupling Acetonitrile, KI, 50°C, 6h 85 96

Challenges and Mitigation Strategies

  • Regioselectivity in Thiadiazole Formation :
    • Use of paraformaldehyde ensures uniform cyclization.
  • Oxidation of Thiol Intermediate :
    • Conduct reactions under inert atmosphere (N₂ or Ar).
  • Byproduct Formation during Coupling :
    • Excess thiol (1.1 eq) suppresses di-sulfanyl byproducts.

Industrial-Scale Considerations

  • Solvent Recovery : DMF and acetonitrile are distilled and reused, reducing costs.
  • Continuous Flow Synthesis : Patent methods suggest tubular reactors for bromoacetylation (140–150°C, 5h).

Q & A

Q. Table 1. Critical Reaction Parameters for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature273–298 KHigher temps risk decomposition
Reaction Time2–4 hoursShorter times reduce side products
Solvent PolarityMedium (e.g., DCM)Balances solubility and reactivity

Q. Table 2. Key Crystallographic Metrics

MetricObserved RangeStructural Implication
Dihedral Angles (Pyrazolyl vs. Phenyl)48.45°–56.33°Steric hindrance from substituents
Hydrogen Bond Length (N–H⋯O)0.88 ÅStabilizes dimeric packing

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